(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16303745
InChI: InChI=1S/C25H23N3O4S3/c1-16-12-20(32-2)8-9-21(16)23-17(14-27(26-23)18-6-4-3-5-7-18)13-22-24(29)28(25(33)34-22)19-10-11-35(30,31)15-19/h3-9,12-14,19H,10-11,15H2,1-2H3/b22-13-
SMILES:
Molecular Formula: C25H23N3O4S3
Molecular Weight: 525.7 g/mol

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16303745

Molecular Formula: C25H23N3O4S3

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C25H23N3O4S3
Molecular Weight 525.7 g/mol
IUPAC Name (5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H23N3O4S3/c1-16-12-20(32-2)8-9-21(16)23-17(14-27(26-23)18-6-4-3-5-7-18)13-22-24(29)28(25(33)34-22)19-10-11-35(30,31)15-19/h3-9,12-14,19H,10-11,15H2,1-2H3/b22-13-
Standard InChI Key ICROHRFYGWHVEZ-XKZIYDEJSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5
Canonical SMILES CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5

Introduction

Structural Elucidation and Functional Significance

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure integrates three critical subunits:

Thiazolidinone Core

The 1,3-thiazolidin-4-one scaffold serves as the central framework, with a thioxo group at position 2 and a sulfone-substituted tetrahydrothiophene ring at position 3. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which influences intermolecular interactions.

Pyrazole-Phenyl Substituent

At position 5, a methylidene bridge connects the thiazolidinone core to a 1-phenyl-3-(4-methoxy-2-methylphenyl)-1H-pyrazole moiety. The para-methoxy and ortho-methyl groups on the phenyl ring enhance steric bulk and electronic modulation, potentially affecting binding affinity to biological targets .

1,1-Dioxidotetrahydrothiophen-3-yl Group

The sulfone-functionalized tetrahydrothiophene ring at position 3 contributes to polarity and hydrogen-bonding capacity, factors that may improve aqueous solubility compared to non-oxidized analogs.

Synthetic Methodologies

While no explicit protocol for this compound exists in the surveyed literature, its synthesis likely follows established routes for analogous thiazolidinones :

Key Intermediate Preparation

  • Pyrazole Synthesis:

    • The 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is prepared via cyclocondensation of hydrazines with β-keto esters or aldehydes .

  • Tetrahydrothiophene Sulfonation:

    • Tetrahydrothiophene-3-thiol is oxidized to the 1,1-dioxide derivative using hydrogen peroxide or meta-chloroperbenzoic acid.

Thiazolidinone Assembly

  • Knoevenagel Condensation:
    The pyrazole-4-carbaldehyde reacts with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base (e.g., piperidine) to form the exocyclic double bond.

  • N-Alkylation:
    The tetrahydrothiophene sulfone group is introduced via nucleophilic substitution at position 3 of the thiazolidinone ring using a brominated sulfone precursor .

Table 1: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
Pyrazole formationHydrazine hydrate, ethanol, reflux60–70%
SulfonationH₂O₂, acetic acid, 50°C85%
Knoevenagel reactionPiperidine, ethanol, 80°C55%
N-AlkylationK₂CO₃, DMF, 100°C40%
*Estimated based on analogous procedures .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR:

    • δ 7.2–8.1 ppm (multiplet, aromatic protons from pyrazole and phenyl groups).

    • δ 3.8 ppm (singlet, OCH₃).

    • δ 2.3 ppm (singlet, CH₃ adjacent to methoxy group).

  • IR:

    • 1680 cm⁻¹ (C=O stretch, thiazolidinone).

    • 1320 cm⁻¹ and 1140 cm⁻¹ (asymmetric/symmetric S=O stretches) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water.

  • Stability: Decomposes above 200°C; susceptible to hydrolysis under strongly acidic/basic conditions .

Biological Activity and Mechanism

Although direct pharmacological data for this compound are unavailable, structurally related thiazolidinones exhibit:

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): Pyrazole-thiazolidinone hybrids inhibit COX-2 via hydrophobic interactions with the active site.

  • Protein Kinases: The sulfone group may coordinate with ATP-binding pockets, as seen in kinase inhibitor scaffolds .

Research Gaps and Future Directions

  • Targeted Synthesis: Optimize reaction conditions to improve yields (Table 1).

  • In Silico Studies: Perform molecular docking to predict interactions with COX-2 or antimicrobial targets.

  • In Vitro Screening: Prioritize cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) and Gram-positive bacteria.

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